![molecular formula C19H18FN3O2 B15011256 2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]isoindole-1,3-dione CAS No. 73462-23-4](/img/structure/B15011256.png)
2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]isoindole-1,3-dione is a compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to an isoindole-1,3-dione structure. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]isoindole-1,3-dione typically involves the reaction of 4-(4-fluorophenyl)piperazine with isoindole-1,3-dione. One common method involves the use of a Mannich reaction, where the piperazine derivative is reacted with formaldehyde and isoindole-1,3-dione under acidic conditions to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as silica-supported reagents, can further enhance the efficiency of the synthesis . The final product is typically purified using techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]isoindole-1,3-dione has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects . For example, it has been shown to inhibit equilibrative nucleoside transporters, which play a crucial role in nucleotide synthesis and regulation of adenosine function . This inhibition can lead to various downstream effects, including modulation of cellular signaling pathways and alteration of gene expression.
相似化合物的比较
Similar Compounds
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another compound with a fluorophenyl-piperazine structure, known for its inhibitory effects on nucleoside transporters.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with similar structural features, used in the study of antibacterial activity.
Uniqueness
2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]isoindole-1,3-dione stands out due to its unique combination of a fluorophenyl group and an isoindole-1,3-dione structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
73462-23-4 |
|---|---|
分子式 |
C19H18FN3O2 |
分子量 |
339.4 g/mol |
IUPAC 名称 |
2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H18FN3O2/c20-14-5-7-15(8-6-14)22-11-9-21(10-12-22)13-23-18(24)16-3-1-2-4-17(16)19(23)25/h1-8H,9-13H2 |
InChI 键 |
ZEDGXXKAZUNGHE-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3Z)-3-[2-oxo-2-(2,3,5,6-tetrafluoro-4-methoxyphenyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B15011177.png)
![4-{[(E)-(4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]oxy}phenyl)methylidene]amino}benzoic acid](/img/structure/B15011182.png)
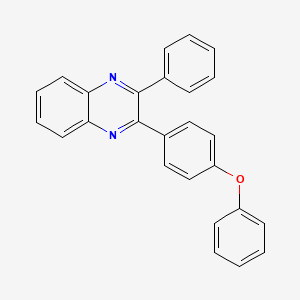
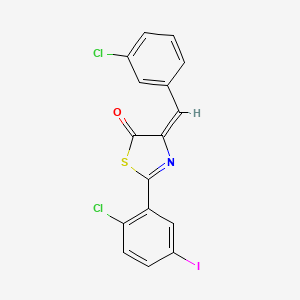
![1-[1-(4-Bromophenyl)-6,8-diphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl]ethanone](/img/structure/B15011194.png)
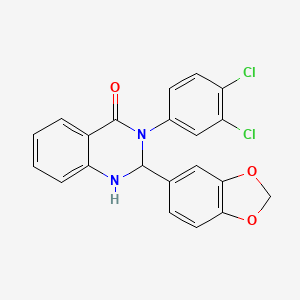
![2-Pyridin-2-ylbenzo[de]isoquinoline-1,3-dione](/img/structure/B15011215.png)
![3-(methylsulfanyl)-5-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile](/img/structure/B15011227.png)
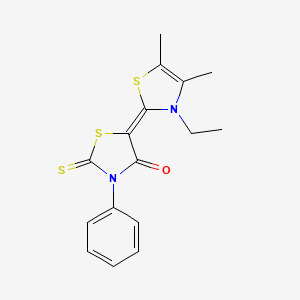
![(2Z)-2-hydroxy-N'-{hydroxy[bis(3-methylphenyl)]acetyl}-4-oxo-N,4-diphenylbut-2-enehydrazide](/img/structure/B15011248.png)
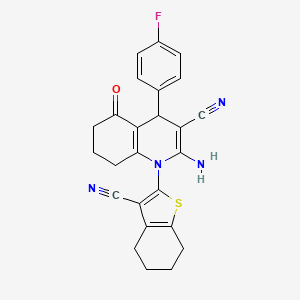
![(2E,5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B15011274.png)
![2-[(Phenylsulfanyl)methyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B15011278.png)
![2-(2,4-Dichlorophenoxy)-N-({N'-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B15011284.png)
